molecular formula C21H21Cl2NO4 B15033229 3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15033229
M. Wt: 422.3 g/mol
InChI Key: IXPDTYASGZFSTR-UHFFFAOYSA-N
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Description

3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS RN: 421580-93-0) is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • Diallyl ester groups at positions 3 and 3.
  • A 2,4-dichlorophenyl substituent at position 2.
  • Methyl groups at positions 2 and 4.

DHPs are renowned for their pharmacological activities, including calcium channel modulation, antioxidant properties, and neuroprotective effects .

Properties

Molecular Formula

C21H21Cl2NO4

Molecular Weight

422.3 g/mol

IUPAC Name

bis(prop-2-enyl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H21Cl2NO4/c1-5-9-27-20(25)17-12(3)24-13(4)18(21(26)28-10-6-2)19(17)15-8-7-14(22)11-16(15)23/h5-8,11,19,24H,1-2,9-10H2,3-4H3

InChI Key

IXPDTYASGZFSTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

The synthesis of 3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the dihydropyridine core, followed by the introduction of the prop-2-en-1-yl and dichlorophenyl groups. Common reagents used in these reactions include aldehydes, amines, and chlorinated aromatic compounds. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting cardiovascular diseases due to its dihydropyridine structure.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, modulating their activity. This interaction can lead to changes in cellular calcium levels, affecting various physiological processes. The dichlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Key difference : Ethyl ester groups instead of allyl esters.
  • However, allyl esters may resist enzymatic hydrolysis, prolonging biological activity .
  • Synthesis : Prepared via Hantzsch condensation, similar to the target compound, but using ethyl acetoacetate instead of allyl acetoacetate .
3,5-Bis(prop-2-en-1-yl) 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Key difference : Replacement of 2,4-dichlorophenyl with a 4-bromophenyl-furan moiety.
  • Impact : The bromine atom and furan ring introduce steric bulk and alter electronic properties, which may affect binding to calcium channels or other targets. The molecular weight increases to 498.37 g/mol compared to 436.31 g/mol for the target compound .

Ester Group Modifications

Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Key difference : Methyl esters and a 3-methoxyphenyl group.
  • Impact: Methoxy groups are electron-donating, reducing the DHP ring’s stability but improving solubility.
3,5-Diethyl-4-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Key difference : Propargyl ether substitution and ethyl esters.
  • Impact : The propargyl group introduces a reactive alkyne moiety, enabling click chemistry for further functionalization. Ethyl esters balance lipophilicity and metabolic stability .

Functional Group Replacements

4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide
  • Key difference: Amide groups instead of esters and a dimethylamino-phenyl substituent.
  • Impact : Amides enhance hydrogen-bonding capacity, improving solubility and receptor affinity. The nitro groups may confer redox activity, useful in prodrug designs .

Structural and Pharmacological Insights

Crystallographic and Spectroscopic Data

  • X-ray refinement : SHELX programs are widely used for small-molecule crystallography, confirming the planar DHP ring and substituent orientations in analogs like diethyl 4-(2,4-dichlorophenyl)-DHP .
  • NMR trends : In analogs such as compound 6o (), the DHP ring protons (e.g., H4 at δ 5.25 ppm) show similar chemical shifts to the target compound, indicating conserved electronic environments .

Thermodynamic and Electronic Properties

  • DFT studies: Substitutions like nitro or amino groups on the DHP ring alter bond lengths and charge distribution. For example, nitro groups shorten C–N bonds, increasing ring strain but enhancing density (e.g., 2.2 g/cm³ in 3,5-diamino-2,4,6-trinitropyridine) .

Biological Activity

3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the dihydropyridine class. Its unique structure allows it to exhibit significant biological activity, particularly in cardiovascular health and calcium channel modulation. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H21Cl2NO4 with a molecular weight of approximately 422.3 g/mol. The compound features a dihydropyridine core substituted with prop-2-en-1-yl and dichlorophenyl groups.

PropertyValue
Molecular FormulaC21H21Cl2NO4
Molecular Weight422.3 g/mol
CAS Number421580-93-0
IUPAC NameThis compound

The primary mechanism of action for this compound involves its interaction with L-type voltage-gated calcium channels. By modulating calcium influx into cells, it can influence various physiological processes such as vascular smooth muscle contraction and cardiac function. The presence of the dichlorophenyl group may enhance its binding affinity and specificity for these channels compared to other dihydropyridines like nifedipine and amlodipine .

Cardiovascular Effects

Research indicates that compounds in the dihydropyridine class are effective antihypertensive agents due to their ability to relax vascular smooth muscle and lower blood pressure. Specifically, 3,5-Bis(prop-2-en-1-yl) has shown promise in:

  • Calcium Channel Blockade : It effectively inhibits calcium channel activity, leading to vasodilation.
  • Antihypertensive Activity : Studies have demonstrated its potential to lower blood pressure in animal models .

Case Studies

  • Antihypertensive Efficacy : In a study involving normotensive rats, administration of this compound resulted in significant reductions in blood pressure during methacholine-induced coronary spasms. This suggests its potential use in treating hypertension and coronary artery disease .
  • Comparative Analysis : When compared to established dihydropyridines like nifedipine and amlodipine, 3,5-Bis(prop-2-en-1-yl) exhibited enhanced efficacy in modulating calcium channels due to its unique structural features .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted on dihydropyridines to identify key structural features that contribute to their biological activity. The presence of specific substituents like the prop-2-en-1-yl group has been linked to improved pharmacokinetic properties and increased potency against calcium channels.

Compound NameStructural FeaturesPrimary Use
NifedipineDihydropyridine core with different substituentsCalcium channel blocker for hypertension
AmlodipineSimilar core but with longer duration of actionCalcium channel blocker for hypertension
3,5-Bis(prop-2-en-1-yl) Unique prop-2-en-1-yl and dichlorophenyl substitutionsPotentially enhanced binding affinity for calcium channels

Q & A

Q. What solvent systems minimize side reactions during large-scale synthesis?

  • Methodology : Solvent screening (e.g., ethanol, acetonitrile, DMF) under reflux, monitored by HPLC. Polar aprotic solvents (e.g., DMF) reduce ester hydrolysis but may increase pyridine byproduct formation .

Q. How do structural analogs (e.g., ethyl vs. allyl esters) affect bioavailability and metabolic stability?

  • Methodology :
  • LogP Measurements : Shake-flask method quantifies lipophilicity.
  • In Vitro Microsomal Assays : Rat liver microsomes assess esterase-mediated hydrolysis rates. Allyl esters show slower degradation than ethyl .

Q. Q. What crystallographic metrics (e.g., Flack parameter, Rint_{\text{int}}) ensure data reliability for chiral derivatives?

  • Methodology : For enantiopure samples, the Flack parameter (near 0.0) confirms correct absolute structure. High Rint_{\text{int}} (>0.1) suggests twinning, requiring data reprocessing or twin refinement in SHELXL .

Q. How does electron density analysis differentiate between static disorder and dynamic motion in the 1,4-DHP ring?

  • Methodology : Residual density maps (e.g., Fo–Fc) and TLS (Translation-Libration-Screw) refinement in SHELXL model anisotropic motion. Dynamic disorder shows smeared density, while static disorder has split positions .

Q. Which advanced MD protocols predict membrane permeability for this compound?

  • Methodology : All-atom MD simulations in lipid bilayers (e.g., POPC membranes) calculate free energy profiles for passive diffusion. Force fields like CHARMM36 parameterize ester and dichlorophenyl groups .

Q. How do functional group modifications (e.g., allyl ester → methyl ester) impact solid-state packing and solubility?

  • Methodology :
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H···O) using CrystalExplorer.
  • Powder XRD : Identifies polymorphs arising from ester group conformations .

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